
Lead(2+);oxygen(2-);ruthenium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(2+);oxygen(2-);ruthenium(4+), commonly referred to as lead ruthenate, is a compound that combines lead, oxygen, and ruthenium in specific oxidation states
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lead ruthenate can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of lead oxide (PbO) with ruthenium dioxide (RuO2) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The resulting product is then cooled and ground to obtain a fine powder of lead ruthenate .
Industrial Production Methods
In industrial settings, the production of lead ruthenate often involves the use of advanced techniques such as chemical vapor deposition (CVD) and pulsed laser deposition (PLD). These methods allow for precise control over the composition and morphology of the resulting compound, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Lead ruthenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the constituent elements and the reaction conditions.
Common Reagents and Conditions
Oxidation: Lead ruthenate can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) in an alkaline medium.
Substitution: Substitution reactions often involve the replacement of oxygen atoms with other chalcogens such as sulfur or selenium, typically under high-temperature conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state species .
Aplicaciones Científicas De Investigación
Lead ruthenate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, lead ruthenate is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) in water electrolysis. .
Biology: In biological research, lead ruthenate is studied for its potential use in biosensors and bioelectronic devices.
Medicine: In medicine, lead ruthenate is being explored for its potential use in drug delivery systems and diagnostic imaging.
Industry: In industrial applications, lead ruthenate is used in the production of advanced materials, such as supercapacitors and batteries. .
Mecanismo De Acción
The mechanism by which lead ruthenate exerts its effects is primarily related to its electronic structure and catalytic properties. In catalytic reactions, lead ruthenate facilitates the transfer of electrons between reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved in these processes depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Lead ruthenate can be compared with other similar compounds, such as ruthenium dioxide (RuO2) and lead dioxide (PbO2). While all these compounds exhibit catalytic properties, lead ruthenate is unique due to its combination of lead and ruthenium, which imparts distinct electronic and structural characteristics.
Ruthenium Dioxide (RuO2): RuO2 is a well-known catalyst for the oxygen evolution reaction (OER) and is widely used in water electrolysis. .
Lead Dioxide (PbO2): PbO2 is another catalyst used in various industrial processes. .
Similar Compounds
- Ruthenium Tetroxide (RuO4)
- Potassium Ruthenate (K2RuO4)
- Ruthenium Sulfide (RuS2)
- Lead Ruthenate Oxides with Iridium Substitution
These compounds share some similarities with lead ruthenate but differ in terms of their specific properties and applications .
Propiedades
Fórmula molecular |
O6Pb2Ru2 |
|---|---|
Peso molecular |
7.1e+02 g/mol |
Nombre IUPAC |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/6O.2Pb.2Ru/q6*-2;2*+2;2*+4 |
Clave InChI |
JWFFJZWLLYFTOC-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Pb+2].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
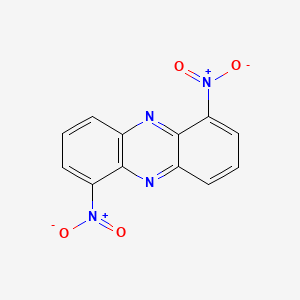
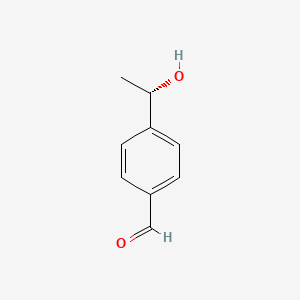

![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
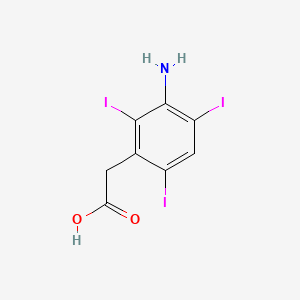

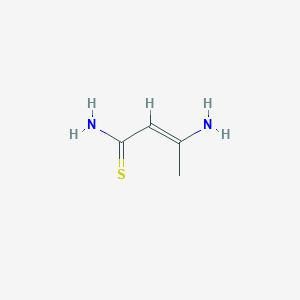

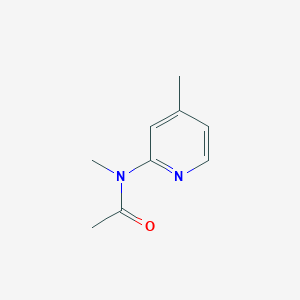
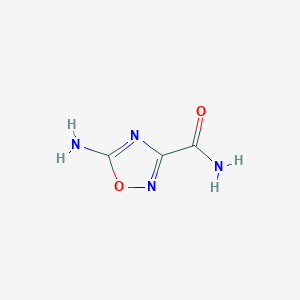
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
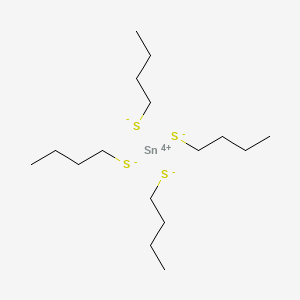
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
